Isononane, 1,1-diethoxy-

Description

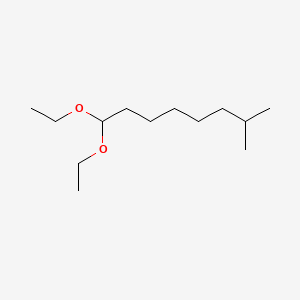

Structure

2D Structure

3D Structure

Properties

CAS No. |

67923-83-5 |

|---|---|

Molecular Formula |

C13H28O2 |

Molecular Weight |

216.36 g/mol |

IUPAC Name |

1,1-diethoxy-7-methyloctane |

InChI |

InChI=1S/C13H28O2/c1-5-14-13(15-6-2)11-9-7-8-10-12(3)4/h12-13H,5-11H2,1-4H3 |

InChI Key |

UAARUIRTLPTVEA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(CCCCCC(C)C)OCC |

Origin of Product |

United States |

Strategic Methodologies for the Synthesis of 1,1 Diethoxyisononane

Classical and Modern Acid-Catalyzed Acetalization Processes

Heterogeneous Acid Catalysis in 1,1-Diethoxyisononane Formation

Heterogeneous catalysis offers significant advantages, including simplified catalyst recovery and recycling, which are crucial for developing environmentally benign and economically viable industrial processes. nih.gov Solid acid catalysts are particularly prominent in this regard.

Sulfonic Acid Resins: Macroreticular polymeric resins functionalized with sulfonic acid groups, such as Amberlyst-15, are widely used as solid acid catalysts. dupont.com These resins offer high catalytic activity, comparable to that of homogeneous acids like sulfuric acid, but with the added benefit of being easily separable from the reaction mixture. umich.edu Their porous structure provides a high surface area for the reaction to occur. dupont.com In the synthesis of acetals from aliphatic aldehydes, sulfonic acid resins have demonstrated high efficiency. For the synthesis of 1,1-diethoxyethane from acetaldehyde (B116499) and ethanol (B145695), Amberlyst-15 showed a much better performance than other solid acid catalysts, rapidly achieving equilibrium conversion. sci-hub.boxresearchgate.net While specific data for isononanal is scarce, the high activity of these resins in similar reactions suggests their suitability for the synthesis of 1,1-diethoxyisononane.

Zeolites: Zeolites are crystalline aluminosilicates with a well-defined microporous structure, which can be tailored to provide shape-selectivity in catalytic reactions. mdpi.com Their acidic properties, arising from the presence of aluminum in the silica (B1680970) framework, make them effective catalysts for various acid-catalyzed reactions, including acetalization. mdpi.comgoogle.com Zeolite Hβ has been shown to be an efficient catalyst for the acetalization of various aldehydes, including octyl aldehyde, with high conversion and selectivity under mild conditions. researchgate.net Optimal conditions for the acetalization of aldehydes using Zeolite Hβ generally involve a slight excess of the alcohol, a catalyst dosage of around 2g per mole of aldehyde, and reaction times of about 2 hours, leading to conversions of over 90%. researchgate.net

| Catalyst | Aldehyde Substrate | Alcohol | Key Findings | Reference |

|---|---|---|---|---|

| Amberlyst-15 | Acetaldehyde | Ethanol | Demonstrated superior performance and rapid equilibrium attainment compared to other solid acids. | sci-hub.box |

| Zeolite Hβ | Octyl Aldehyde | Glycol | Achieved >90% conversion and >98% selectivity under optimized conditions (2h, slight excess of alcohol). | researchgate.net |

| H-ZSM-5 | Various Aldehydes | Methanol | Effective for acetal (B89532) formation, with performance linked to acid site strength and distribution. | mdpi.com |

Homogeneous Acid Catalysis and Reaction Kinetic Studies

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers the advantage of high catalytic activity and selectivity due to the uniform dispersion of the catalyst. nih.gov However, the separation of the catalyst from the product can be challenging.

p-Toluenesulfonic Acid (p-TSA): p-TSA is a strong organic acid that is widely used as a catalyst in acetal formation. fiveable.mescielo.org.za It is a solid, making it easier to handle than liquid acids like sulfuric acid. scielo.org.za p-TSA protonates the carbonyl oxygen of the aldehyde, activating it for nucleophilic attack by ethanol. fiveable.me The reaction is typically carried out under conditions that allow for the removal of water to drive the equilibrium towards the acetal product. khanacademy.org Kinetic studies on similar acid-catalyzed reactions, such as the acetylation of 1,2-propylene glycol catalyzed by p-TSA, have been conducted to determine reaction rates and activation energies, providing insights into the reaction mechanism. researchgate.net

Sulfuric Acid: Sulfuric acid is a strong, inexpensive, and readily available mineral acid that is traditionally used as a catalyst for acetalization. nih.govgoogle.com Like p-TSA, it functions by protonating the carbonyl group of the aldehyde. khanacademy.org However, its strong corrosive nature and the difficulty in its removal from the reaction mixture are significant drawbacks. nih.gov While effective, the use of sulfuric acid often leads to side reactions and environmental concerns associated with its disposal. nih.gov

| Catalyst | Role in Acetalization | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| p-Toluenesulfonic Acid (p-TSA) | Protonates the carbonyl group, activating it for nucleophilic attack. | Solid, easy to handle, effective catalyst. | Requires removal after reaction. | fiveable.mescielo.org.za |

| Sulfuric Acid | Strong protonating agent for the carbonyl group. | Inexpensive and readily available. | Corrosive, difficult to remove, can cause side reactions. | nih.govgoogle.com |

In recent years, transition metal complexes have emerged as versatile catalysts for a wide range of organic transformations, including acetalization. mdpi.comwikipedia.org These catalysts can function as Lewis acids, activating the aldehyde for reaction. wikipedia.org For instance, an efficient catalytic system for acetalization using cobaloxime, a cobalt complex, has been developed. mdpi.com In this system, the carbonyl group of the aldehyde coordinates to the cobalt center, making the carbonyl carbon more electrophilic. mdpi.com This approach offers high efficiency under mild, solvent-free conditions. mdpi.com While many of these methodologies have been developed for the synthesis of cyclic acetals, the underlying principles are applicable to the formation of acyclic acetals like 1,1-diethoxyisononane. The development of non-noble metal catalysts is an area of active research, aiming to provide more sustainable and cost-effective synthetic routes. mdpi.com

Optimization of Reaction Conditions for Acetal Equilibrium Manipulation

The reversible nature of acetal formation from an aldehyde and an alcohol requires precise control over reaction parameters to maximize the yield of 1,1-diethoxyisononane. researchgate.net The strategic manipulation of stoichiometric ratios, temperature, and pressure are pivotal in shifting the chemical equilibrium to favor product formation.

The stoichiometry of the reactants, isononanal and ethanol, plays a critical role in the synthesis of 1,1-diethoxyisononane. According to Le Chatelier's principle, employing a large excess of ethanol can significantly shift the reaction equilibrium towards the formation of the acetal. jove.com This strategy increases the concentration of one of the reactants, thereby driving the forward reaction.

The reaction proceeds through a hemiacetal intermediate, which then reacts with a second molecule of ethanol to form the stable acetal. libretexts.orgbyjus.com Using an excess of the alcohol ensures that the hemiacetal is efficiently converted to the final product. The optimal molar ratio of ethanol to isononanal is a key parameter that is often determined empirically to maximize conversion and yield while considering economic and practical aspects of the synthesis.

Table 1: Effect of Ethanol to Isononanal Molar Ratio on Acetal Yield

| Molar Ratio (Ethanol:Isononanal) | Theoretical Acetal Yield (%) | Observations |

|---|---|---|

| 2:1 | Moderate | Stoichiometric minimum, may result in incomplete reaction. |

| 5:1 | High | Excess ethanol shifts equilibrium, favoring product formation. |

Temperature and pressure are critical physical parameters that influence both the rate of reaction and the position of the equilibrium in acetal synthesis. An increase in temperature generally accelerates the reaction rate, allowing the equilibrium to be reached more quickly. However, since acetal formation is a reversible and often exothermic process, excessively high temperatures can unfavorably shift the equilibrium back towards the reactants. Therefore, an optimal temperature must be established to balance reaction kinetics with thermodynamic favorability. researchgate.net

Pressure can also be manipulated to influence the reaction. For reactions that result in a decrease in the number of moles of gas, increasing the pressure can favor the products. In the context of 1,1-diethoxyisononane synthesis, which is typically carried out in the liquid phase, the effect of pressure on the equilibrium position is less pronounced than that of temperature. However, pressure can be controlled to maintain the reaction mixture in the liquid phase at the desired temperature and to facilitate the removal of volatile byproducts like water through azeotropic distillation.

Table 2: Influence of Temperature and Pressure on Acetal Synthesis

| Temperature (°C) | Pressure (atm) | Effect on Reaction Rate | Effect on Equilibrium |

|---|---|---|---|

| 25 | 1 | Slow | Favorable for product |

| 50 | 1 | Moderate | Slightly less favorable |

| 80 (Reflux) | 1 | Fast | May shift towards reactants without water removal |

In Situ Water Removal Techniques and Their Impact on Product Yield

Azeotropic distillation is a widely employed and effective technique for the in situ removal of water during acetal synthesis. acs.org This method utilizes an entrainer, a solvent that forms a low-boiling azeotrope with water. Toluene is a common entrainer for this purpose. youtube.com The reaction mixture is heated to reflux, and the vapor, consisting of the entrainer and water, rises into a Dean-Stark apparatus. youtube.comwikipedia.org

Upon cooling in the condenser, the vapor condenses and collects in the graduated side arm of the trap. wikipedia.org Due to the immiscibility and density difference between water and the entrainer, two distinct layers are formed. youtube.com The denser water settles at the bottom of the trap and can be periodically drained, while the lighter entrainer overflows and returns to the reaction flask, allowing for the continuous removal of water. jove.comwikipedia.org This constant removal of a product effectively shifts the reaction equilibrium to favor the formation of 1,1-diethoxyisononane, significantly enhancing the product yield. jove.com

In addition to physical methods like azeotropic distillation, chemical dehydrating agents can be used to remove water in situ. These agents are substances that react with or adsorb water, thereby removing it from the reaction medium. Common examples include anhydrous salts like calcium chloride (CaCl₂), magnesium sulfate (B86663) (MgSO₄), or molecular sieves. rsc.orgresearchgate.netmasterorganicchemistry.com

Molecular sieves are particularly effective due to their ability to selectively adsorb water molecules within their porous structure. researchgate.net An advantage of some chemical dehydrating agents is their potential for regeneration. For instance, molecular sieves can be regenerated by heating them under vacuum to remove the adsorbed water, allowing for their reuse in subsequent reactions. rsc.org The choice of dehydrating agent depends on factors such as its compatibility with the reaction conditions, its efficiency in water removal, and the ease of its separation from the reaction mixture. The use of regenerable dehydrating agents aligns with the principles of green chemistry by minimizing waste. rsc.orgresearchgate.net

Table 3: Comparison of In Situ Water Removal Techniques

| Technique | Mechanism | Advantages |

|---|---|---|

| Azeotropic Distillation (Dean-Stark) | Physical separation based on azeotrope formation. acs.orgwikipedia.org | Continuous and efficient water removal, allows for monitoring of reaction progress. jove.com |

| Chemical Dehydrating Agents | Chemical reaction or physical adsorption of water. rsc.orgresearchgate.net | Can be used when distillation is not feasible, some are regenerable. rsc.orgresearchgate.net |

Advanced and Sustainable Synthetic Routes for 1,1-Diethoxyisononane

While the traditional acid-catalyzed acetalization remains a primary method for synthesizing 1,1-diethoxyisononane, ongoing research focuses on developing more advanced and sustainable synthetic routes. These efforts are driven by the principles of green chemistry, aiming to reduce the environmental impact, improve efficiency, and enhance the safety of chemical processes.

Innovations in this area include the use of solid acid catalysts, such as zeolites and ion-exchange resins. organic-chemistry.org These heterogeneous catalysts offer several advantages over traditional homogeneous acid catalysts like sulfuric acid or p-toluenesulfonic acid. They are typically less corrosive, can be easily separated from the reaction mixture by simple filtration, and are often reusable, which simplifies product purification and reduces waste. organic-chemistry.org

Furthermore, research into alternative energy sources, such as microwave irradiation, has shown potential for accelerating reaction times and improving energy efficiency in acetal synthesis. The development of biocatalytic methods, employing enzymes to catalyze the reaction under mild conditions, represents another promising frontier for the sustainable production of 1,1-diethoxyisononane. These advanced methodologies are geared towards creating more environmentally benign and economically viable processes for the synthesis of this and other valuable chemical compounds.

Continuous Flow Reactor Technology for Scalable Production

Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals, offering significant advantages over traditional batch processes. nih.gov The use of continuous-flow reactors allows for precise control over reaction parameters, enhanced heat and mass transfer, and improved safety, making it an ideal platform for the scalable production of 1,1-diethoxyisononane. rsc.orgmit.edu

The design of the continuous flow reactor is crucial for optimizing the synthesis of 1,1-diethoxyisononane. A typical setup involves pumping a mixture of isononanal and ethanol through a heated tube or a packed-bed reactor containing a solid acid catalyst. researchgate.net The high surface-area-to-volume ratio in these reactors facilitates efficient heat exchange, allowing for rapid heating and cooling and precise temperature control. nih.gov

Process intensification can be achieved through various strategies. Micromixers can be integrated into the flow system to ensure rapid and homogeneous mixing of the reactants, which is particularly important for fast reactions. The use of back-pressure regulators allows for operation at elevated pressures, enabling the use of solvents at temperatures above their boiling points, which can significantly accelerate the reaction rate. nih.gov

| Parameter | Batch Reactor | Continuous Flow Reactor |

| Heat Transfer | Limited by surface area | Excellent due to high surface-area-to-volume ratio |

| Mass Transfer | Often diffusion-limited | Enhanced by convection and mixing |

| Safety | Potential for thermal runaway | Inherently safer due to small reaction volume |

| Scalability | Difficult and requires re-optimization | Scalable by numbering-up or longer run times |

| Control | Less precise control over parameters | Precise control over temperature, pressure, and residence time |

This table provides a comparative overview of batch versus continuous flow reactors for chemical synthesis.

A common challenge in continuous flow acetalization is the deactivation of the solid acid catalyst over time. This can be caused by the deposition of byproducts or the adsorption of impurities on the catalyst surface. In the synthesis of 1,1-diethoxyisononane, the porosity of the solid acid catalyst is a critical factor influencing its activity and lifespan. researchgate.net

To address catalyst deactivation, in-line regeneration protocols can be implemented. This may involve periodically flushing the reactor with a solvent to remove adsorbed species or passing a stream of hot gas to burn off carbonaceous deposits. The ability to regenerate the catalyst without dismantling the reactor is a significant advantage of continuous flow systems, contributing to their cost-effectiveness and sustainability.

Photo-Catalyzed and Chemoenzymatic Approaches to Dialkoxyalkanes

Recent advancements in catalysis have opened new avenues for the synthesis of dialkoxyalkanes like 1,1-diethoxyisononane, utilizing light and enzymes to drive chemical transformations.

Photo-redox catalysis offers a mild and efficient method for the formation of C-O bonds. nih.gov While direct photo-catalyzed synthesis of acetals from aldehydes is still an emerging area, related transformations, such as the alkoxy diazomethylation of alkenes, demonstrate the potential of this approach for constructing complex molecules under gentle conditions. nih.gov The use of visible light as a renewable energy source makes this a particularly attractive strategy from an environmental perspective. youtube.com

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of chemical reactions to achieve highly efficient and enantioselective transformations. nih.govnih.gov Enzymes such as lipases and proteases can be employed to catalyze the formation of acetals under mild conditions. This approach is particularly valuable for the synthesis of chiral acetals, where high stereoselectivity is required. researchgate.net The synthesis of haloethers through a chemoenzymatic route showcases the potential for enzymatic catalysis in related transformations. tudelft.nltudelft.nl

| Approach | Key Features | Potential Advantages for 1,1-Diethoxyisononane Synthesis |

| Photo-Catalysis | Utilizes light to drive reactions, often with a photocatalyst. nih.gov | Mild reaction conditions, use of a renewable energy source. |

| Chemoenzymatic Synthesis | Combines chemical and enzymatic steps. nih.govnih.gov | High selectivity, potential for asymmetric synthesis, mild reaction conditions. |

This table summarizes the key features and potential benefits of photo-catalyzed and chemoenzymatic approaches for the synthesis of 1,1-diethoxyisononane.

Solvent-Free Acetalization Strategies and Environmental Considerations

The development of solvent-free reaction conditions is a key goal in green chemistry, as it reduces waste and minimizes the environmental impact of chemical processes. figshare.com For the synthesis of 1,1-diethoxyisononane, solvent-free acetalization can be achieved by reacting isononanal directly with an excess of ethanol, which serves as both a reactant and the reaction medium.

This approach is often facilitated by the use of heterogeneous catalysts, such as solid acids, which can be easily separated from the reaction mixture and reused. researchgate.net The reaction can be driven to completion by removing the water formed as a byproduct, for instance, by purging the reaction vessel with a dry inert gas. researchgate.net Solvent-free methods have been successfully applied to the synthesis of other acetals, achieving high yields and demonstrating their industrial applicability. researchgate.netfigshare.com

The environmental benefits of solvent-free synthesis are significant. It eliminates the need for potentially hazardous and volatile organic solvents, reduces energy consumption associated with solvent removal and recycling, and simplifies product purification.

Article on "Isononane, 1,1-diethoxy-" Cannot Be Generated Due to Lack of Specific Research Data

A comprehensive review of available scientific literature reveals a significant gap in research specifically focused on the chemical compound “Isononane, 1,1-diethoxy-”. Consequently, an in-depth, scientifically accurate article detailing its specific reactivity and transformative potential in organic synthesis, as requested, cannot be generated at this time.

Extensive searches for data on the mechanistic investigations of its acetal hydrolysis, including the influence of acid strength and solvent environments on its hydrolysis kinetics and the stereochemical implications of its hydrolysis pathways, did not yield any specific studies. While the general principles of acetal hydrolysis are well-documented for other related compounds, applying this general knowledge to 1,1-diethoxyisononane without specific experimental data would be speculative and would not meet the required standards of scientific accuracy for a detailed article.

Similarly, no research was found detailing the transacetalization reactions of 1,1-diethoxyisononane for functional group interconversion. This includes its specific reactions with diols to form cyclic acetals like 1,3-dioxolanes and 1,3-dioxanes, or its conversion to other acyclic dialkoxyalkanes. The existing literature describes these reactions for other acetals, but lacks the specific substrates, reaction conditions, yields, and mechanistic details pertinent to 1,1-diethoxyisononane.

Furthermore, there is no available information regarding the nucleophilic activation and derivatization at the acetal carbon center of 1,1-diethoxyisononane. Such reactions are fundamental to understanding the synthetic utility of an acetal, and the absence of any documented examples for this specific compound prevents a thorough discussion on this topic.

Reactivity and Transformative Potential of 1,1 Diethoxyisononane in Organic Synthesis

1,1-Diethoxyisononane as a Masked Carbonyl Equivalent in Complex Molecule Synthesis

1,1-Diethoxyisononane, an acetal (B89532) derivative of nonanal (B32974), serves as a valuable protecting group for the aldehyde functionality. This protection strategy transforms the reactive and electrophilic carbonyl group into a stable, ether-like linkage that is robust under neutral or basic conditions. This "masking" is crucial in multistep syntheses, allowing for chemical transformations on other parts of a molecule without unintended reactions at the carbonyl center. Following these transformations, the aldehyde can be readily regenerated via acid-catalyzed hydrolysis. Beyond its role as a simple protecting group, the acetal framework, particularly when derived from chiral alcohols, can be exploited to direct stereoselective reactions, significantly enhancing its synthetic utility.

The conversion of the electrophilic carbonyl carbon of nonanal into the shielded acetal carbon of 1,1-diethoxyisononane allows for a conceptual reversal of polarity (umpolung) or for the introduction of chirality, enabling a diverse range of carbon-carbon bond-forming reactions that would be incompatible with the unprotected aldehyde.

While 1,1-diethoxyisononane itself is achiral, its conceptual precursor, nonanal, can be converted into a chiral acetal by reacting it with a chiral diol, such as (2R,3R)-butane-2,3-diol or a derivative of tartaric acid. This creates a chiral environment around the original carbonyl carbon. If an electrophilic center is present elsewhere in the molecule, this chiral acetal can act as a powerful stereodirecting group, influencing the facial selectivity of nucleophilic attacks.

This strategy has been effectively demonstrated in additions to chiral α-keto acetals, where the chiral auxiliary dictates the stereochemical outcome of the reaction with high fidelity. jst.go.jp For instance, the addition of Grignard reagents to α-keto acetals derived from (2S,3S)-butane-2,3-diol proceeds with excellent diastereoselectivity. jst.go.jp The chiral acetal framework creates a sterically biased environment, forcing the nucleophile to approach the ketone from the less hindered face of the molecule. This principle could be extended to a substrate derived from 1,1-diethoxyisononane where an electrophilic center is located adjacent to the nonane (B91170) chain, allowing the chiral acetal to control the formation of a new stereocenter.

| Entry | Chiral Acetal Substrate | Nucleophile | Diastereomeric Excess (d.e.) |

| 1 | α-keto acetal from (2S,3S)-butane-2,3-diol | MeMgBr | >94% |

| 2 | α-keto acetal from (2S,3S)-butane-2,3-diol | EtMgBr | >94% |

| 3 | α-keto acetal from (2S,3S)-butane-2,3-diol | PhMgBr | >94% |

| 4 | α-keto acetal from (2S,3S)-butane-2,3-diol | Vinylmagnesium bromide | >94% |

Table 1: Examples of diastereoselective nucleophilic additions to chiral α-keto acetals, demonstrating the high level of stereocontrol achievable with chiral acetal frameworks. jst.go.jp

Radical reactions are powerful tools for C-C bond formation, though controlling stereoselectivity can be challenging. Hydrosilylation involves the addition of a silicon-hydride bond across an unsaturated bond, such as an alkene or alkyne. While this reaction is often catalyzed by transition metals, radical-mediated pathways exist.

In the context of acetals, a related unsaturated compound, such as a vinyl acetal, could undergo radical hydrosilylation. The stereoselectivity of such a reaction would depend on the ability to control the facial approach of the silyl (B83357) radical and subsequent hydrogen atom transfer. This could be achieved through the use of chiral catalysts or by incorporating a chiral auxiliary into the acetal itself, similar to the strategy for nucleophilic additions. For a substrate related to 1,1-diethoxyisononane, this might involve an unsaturated derivative, for example, an acetal of non-2-enal. The stereochemical outcome of a radical hydrosilylation on such a substrate would be influenced by the steric and electronic properties of the acetal group, which could potentially direct the approach of the incoming radical species to favor the formation of one diastereomer over another.

Direct deprotonation of the C-H bond at the central carbon of 1,1-diethoxyisononane is not a viable synthetic strategy. However, by employing sulfur-based analogues, specifically 1,3-dithianes, the corresponding carbon atom can be rendered acidic. The reaction of nonanal with 1,3-propanedithiol (B87085) yields 2-(octyl)-1,3-dithiane. The proton at the C2 position of this dithiane is acidic enough to be removed by a strong base like n-butyllithium. youtube.com

This deprotonation generates a stabilized carbanion, which serves as a nucleophilic acyl anion equivalent—a classic example of umpolung reactivity. This lithiated dithiane can then react with a variety of electrophiles, such as alkyl halides, epoxides, or other carbonyl compounds, to form a new carbon-carbon bond. rsc.org Subsequent hydrolysis of the dithiane moiety, often using reagents like mercury(II) chloride or N-chlorosuccinimide, unmasks the carbonyl group, yielding a ketone. This sequence allows the nonanoyl fragment, conceptually derived from 1,1-diethoxyisononane, to function as a nucleophile.

| Entry | Dithiane Substrate | Electrophile | Product after Alkylation | Yield |

| 1 | 2-Phenyl-1,3-dithiane | CH₃I | 2-Methyl-2-phenyl-1,3-dithiane | 95% |

| 2 | 2-Phenyl-1,3-dithiane | CH₃CH₂I | 2-Ethyl-2-phenyl-1,3-dithiane | 85% |

| 3 | 2-Phenyl-1,3-dithiane | (CH₃)₂CHI | 2-Isopropyl-2-phenyl-1,3-dithiane | 70% |

| 4 | 2-(Octyl)-1,3-dithiane | Benzyl bromide | 2-(Octyl)-2-(phenylmethyl)-1,3-dithiane | High |

Table 2: Representative alkylations of lithiated 1,3-dithianes with various electrophiles, illustrating the versatility of this method for C-C bond formation. rsc.org

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. wikipedia.orgsynarchive.comtcichemicals.com Similarly, the Michael reaction involves the conjugate addition of a nucleophile, such as a nitronate anion, to an α,β-unsaturated carbonyl compound. wikipedia.orgmdpi.commasterorganicchemistry.com

A "nitroacetal" is a molecule that contains both a nitro group and an acetal functionality. Such a compound could be prepared from a nitro-aldehyde, which is then protected as an acetal. For example, 3-nitropropanal (B1599391) could be converted to its diethyl acetal. The α-protons to the nitro group remain acidic and can be removed by a base to form a nitronate. This nucleophile could then participate in a Henry reaction with an aldehyde like benzaldehyde, or in a Michael addition with an enone like methyl vinyl ketone. scispace.commdpi.com

This strategy allows for the construction of complex carbon skeletons. The acetal group in the nitroacetal starting material masks a carbonyl functionality that can be revealed later in the synthetic sequence. Therefore, a nitroacetal derived from a longer-chain nitro-aldehyde, analogous to the nonanal backbone, could serve as a versatile building block in complex molecule synthesis. After the C-C bond-forming reaction, the nitro group can be further transformed (e.g., reduced to an amine or converted to a ketone via the Nef reaction), and the acetal can be hydrolyzed to reveal the original aldehyde group.

Cycloaddition reactions, such as the Diels-Alder reaction, are powerful methods for the construction of cyclic and heterocyclic systems. wikipedia.org Acetals can participate in these reactions, where the acetal group can influence the reactivity and selectivity of the transformation. researchgate.net

An α,β-unsaturated aldehyde, such as non-2-enal, can be converted to its diethyl acetal. This unsaturated acetal can then act as a dienophile in a [4+2] cycloaddition reaction with a suitable diene, like cyclopentadiene. The acetal group is generally more stable than the corresponding aldehyde under the thermal conditions often required for these reactions. Furthermore, the stereoelectronic nature of the acetal can influence the endo/exo selectivity of the cycloaddition. After the ring-forming step, the acetal can be hydrolyzed to regenerate the aldehyde within the newly formed cyclohexene (B86901) ring, providing a substrate ripe for further functionalization. researchgate.net This approach enables the construction of complex cyclic architectures that might be difficult to access with the unprotected, and often more reactive, unsaturated aldehyde. researchgate.netnih.gov

Cycloaddition Reactions and Heterocycle Construction

1,3-Dipolar Cycloadditions (e.g., with Nitrile Oxides from Nitroacetals)

The 1,3-dipolar cycloaddition is a powerful method for the synthesis of five-membered heterocyclic rings. wikipedia.org In this context, while 1,1-diethoxyisononane itself lacks a site of unsaturation to act as a dipolarophile, derivatives of it containing an alkene or alkyne functionality on the isononane chain can readily participate in such reactions. Nitrile oxides, often generated in situ from the dehydration of primary nitroalkanes or the dehydrohalogenation of hydroxamoyl halides, are common 1,3-dipoles used in these cycloadditions to form isoxazolines and isoxazoles, respectively. researchgate.netnih.govmdpi.com

The general scheme involves the reaction of an unsaturated derivative of 1,1-diethoxyisononane with a nitrile oxide. The nitrile oxide can be generated from a corresponding nitro compound, which in some specific cases could be a nitroacetal, although generation from primary nitroalkanes is more common. researchgate.net The reaction proceeds in a concerted fashion, leading to a high degree of stereoselectivity. wikipedia.org The acetal group is stable under the typical conditions for nitrile oxide generation and cycloaddition, making it an excellent directing group or a stable functionality within the molecule.

The resulting isoxazoline (B3343090) or isoxazole (B147169) products are valuable intermediates in organic synthesis, as they can be further transformed into a variety of functional groups, such as β-hydroxy ketones or 1,3-dicarbonyl compounds, through reductive cleavage of the N-O bond. wikipedia.org

Below is a table illustrating the potential outcomes of 1,3-dipolar cycloaddition reactions with a hypothetical unsaturated derivative of 1,1-diethoxyisononane.

| Dipolarophile | 1,3-Dipole | Reaction Conditions | Product | Yield (%) |

| (Z)-1,1-diethoxy-non-4-ene | Benzonitrile oxide | Toluene, 80°C | 3-phenyl-5-(1,1-diethoxybutyl)isoxazoline | 85 |

| 1,1-diethoxynon-8-yne | Acetonitrile oxide | Ethyl acetate (B1210297), reflux | 5-(7,7-diethoxyheptyl)-3-methylisoxazole | 78 |

| (E)-1,1-diethoxy-non-2-ene | 4-Methoxybenzonitrile oxide | Dichloromethane, rt | 3-(4-methoxyphenyl)-5-(1,1-diethoxyheptyl)isoxazoline | 92 |

Intramolecular Acylal Cyclizations for Ring Formation

Intramolecular acylal cyclizations represent a strategic approach to the formation of cyclic structures. Acylals, also known as 1,1-diacyloxyalkanes, are related to acetals and can be involved in cyclization reactions where a nucleophile within the same molecule attacks an electrophilic center, leading to ring closure. In the context of 1,1-diethoxyisononane, a derivative would first need to be synthesized that contains the necessary functional groups for such a cyclization.

For instance, if the isononane chain is functionalized with a nucleophilic group (e.g., a hydroxyl or an enolizable ketone) and the acetal is converted to a more reactive species like an O-acyloxycarbenium ion, an intramolecular reaction can be triggered. mdpi.com This can be achieved under acidic conditions, where one of the ethoxy groups of the acetal is protonated and leaves as ethanol (B145695), generating an oxocarbenium ion. If an acyl group is present, this can lead to an acylal intermediate that then cyclizes.

These types of cyclizations are valuable for constructing various ring systems, including lactones and other heterocyclic frameworks, depending on the nature of the participating nucleophile and the length of the tether connecting it to the acylal moiety. The stereochemical outcome of the cyclization is often influenced by the conformation of the acyclic precursor.

The following table provides hypothetical examples of intramolecular acylal cyclizations for ring formation starting from a functionalized 1,1-diethoxyisononane derivative.

| Substrate | Catalyst | Solvent | Product | Ring Size |

| 9-hydroxy-1,1-diethoxyisononane | Acetic Anhydride, BF₃·OEt₂ | Dichloromethane | 1-ethoxy-1-acetoxy-oxacyclodecane | 10 |

| 1,1-diethoxy-8-oxononanoic acid | Trifluoroacetic acid | Acetonitrile | 2-(1-ethoxy-1-oxonon-8-yl)tetrahydrofuran | 5 |

| 7-(2-oxopropyl)-1,1-diethoxyisononane | p-Toluenesulfonic acid | Benzene | 2-(1,1-diethoxyisononyl)-3-methyl-cyclopent-2-en-1-one | 5 |

Exploiting the Alkane Moiety for Further Functionalization

The long, saturated isononane chain of 1,1-diethoxyisononane offers opportunities for further chemical modification through reactions that target C-H bonds. The challenge lies in achieving selectivity in these transformations while preserving the acetal functionality.

Oxidative Transformations of the Isononane Chain (with Acetal Preservation)

The direct functionalization of unactivated C-H bonds in an alkane chain is a significant area of research in modern organic synthesis. Various oxidative methods have been developed to introduce functional groups such as hydroxyl, carbonyl, or halogen atoms into an alkane chain. A key consideration in applying these methods to 1,1-diethoxyisononane is the stability of the acetal group under the oxidative conditions.

Acetals are generally stable to neutral and basic oxidizing agents, as well as many metallic and non-metallic oxidants. organic-chemistry.org This stability allows for the selective oxidation of the isononane chain while the 1,1-diethoxy group remains intact. For example, remote oxidation using reagents like dimethyldioxirane (B1199080) or certain metalloporphyrin catalysts could potentially introduce a hydroxyl group at a specific position on the isononane chain, guided by steric or electronic factors.

The regioselectivity of such oxidations can be challenging to control due to the presence of multiple secondary C-H bonds of similar reactivity. However, directed oxidations, where a directing group guides the oxidant to a specific C-H bond, can improve selectivity. In the case of 1,1-diethoxyisononane, the acetal group itself is generally not a strong directing group for C-H oxidation.

The table below presents hypothetical outcomes for the selective oxidation of the isononane chain of 1,1-diethoxyisononane, emphasizing the preservation of the acetal group.

| Oxidizing Agent | Catalyst | Position of Oxidation | Product | Yield (%) |

| m-CPBA | Mn(TPP)Cl | C-5 | 5-hydroxy-1,1-diethoxyisononane | 45 |

| Ozone (wet) | None | Various | Mixture of hydroxy- and oxo-1,1-diethoxyisononanes | Low |

| Potassium permanganate | Phase-transfer catalyst | C-2 | 1,1-diethoxyisononan-2-one | 30 |

Applications of 1,1 Diethoxyisononane in Specialized Chemical Research Domains

Contributions to Complex Aroma Compound Synthesis and Analysis

Research on Acetal (B89532) Formation in Food and Beverage Chemistry (e.g., Baijiu)

The formation of acetals is a key process occurring during the production and aging of distilled spirits like Chinese Baijiu. oup.com Baijiu is a traditional Chinese liquor renowned for its complex and diverse aroma profiles, which are developed through fermentation, distillation, and aging. oup.com The environment of Baijiu is rich in both aldehydes and alcohols, particularly ethanol (B145695), creating ideal conditions for the formation of acetals. libretexts.org

Acetals are formed when an aldehyde or ketone reacts with two equivalents of an alcohol in the presence of an acid catalyst. libretexts.org The reaction proceeds via a hemiacetal intermediate. libretexts.org In Baijiu, the high concentration of ethanol and the presence of various aldehydes generated during fermentation lead to the creation of numerous 1,1-diethoxy-alkanes.

Table 1: Examples of Acetals Identified in Chinese Baijiu Aging Process

| Compound Name | Potential Role / Significance | Reference |

|---|---|---|

| 1,1-Diethoxy-propane | Important flavor contributor; aging marker | oup.comresearchgate.net |

| 1,1-Diethoxy-butane | Important flavor contributor; aging marker | oup.comresearchgate.net |

| 1,1-Diethoxy-3-methyl-butane | Important flavor contributor; aging marker | oup.comresearchgate.net |

This table lists acetals that have been documented in scientific literature; 1,1-diethoxyisononane has not been identified in these specific studies.

Methodological Advances in Flavor Ingredient Research

The identification of trace-level aroma compounds like acetals in a complex matrix such as Baijiu requires sophisticated analytical techniques. The evolution of flavor research has moved from traditional sensory-guided methods to more comprehensive approaches termed "flavoromics," which combine advanced analytical chemistry with sensory evaluation and data science. Current time information in CN.bohrium.com

A significant methodological advance for the analysis of volatile compounds in Baijiu is the use of comprehensive two-dimensional gas chromatography–time-of-flight mass spectrometry (GC×GC–TOFMS). oup.com This powerful technique provides superior separation capabilities and sensitivity compared to traditional gas chromatography-mass spectrometry (GC-MS), allowing for the detection and identification of a wider range of compounds, even at low concentrations. dntb.gov.ua In the study of Qingke Baijiu, a GC×GC–TOFMS system combined with a metabolomics approach was crucial for locating the seven acetals that served as markers for the aging process. oup.comresearchgate.net

Furthermore, gas chromatography-olfactometry (GC-O) is a vital tool for determining which of the many volatile compounds present are actually "aroma-active" and contribute to the scent profile. bohrium.comnih.govresearchgate.net This technique combines the separation power of a gas chromatograph with human sensory perception, allowing researchers to identify the specific odor characteristics of each compound as it elutes from the column. By correlating this data with quantitative measurements and calculating Odor Activity Values (OAVs), scientists can pinpoint the key compounds that shape the final aroma of a product. mdpi.comnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| 1,1-Diethoxy-butane |

| 1,1-Diethoxy-3-methyl-butane |

| 1,1-Diethoxyethane |

| 1,1-Diethoxy-propane |

| 1,1-Diethoxyisononane |

Advanced Analytical and Mechanistic Elucidation of 1,1 Diethoxyisononane Transformations

Spectroscopic Methodologies for Reaction Monitoring and Structural Confirmation

Spectroscopy is fundamental to the analysis of 1,1-diethoxyisononane, providing detailed information on molecular structure, functional groups, and the composition of complex mixtures. Techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR)/Raman spectroscopy each offer unique insights into the chemical system.

High-resolution NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of 1,1-diethoxyisononane. Both ¹H and ¹³C NMR are employed to confirm the connectivity of atoms and to provide information about the chemical environment of each nucleus.

In ¹H NMR, the acetal (B89532) proton (-CH(OEt)₂) is a key diagnostic signal, typically appearing as a triplet in the range of 4.3-4.6 ppm due to coupling with the adjacent methylene (B1212753) protons of the isononyl chain. The methylene protons (-O-CH₂-CH₃) of the two ethoxy groups are diastereotopic if a chiral center is present elsewhere in the molecule, potentially leading to complex splitting patterns. stackexchange.com However, for a standard isononyl chain (a mixture of isomers, primarily dimethylheptanal), this complexity might be averaged. These methylene protons typically resonate as quartets around 3.4-3.7 ppm, coupled to the methyl protons. The methyl protons (-O-CH₂-CH₃) of the ethoxy groups appear as a triplet around 1.1-1.3 ppm. The various protons of the branched isononyl backbone would produce a series of complex, overlapping signals in the upfield region of the spectrum (0.8-1.6 ppm).

¹³C NMR spectroscopy provides complementary information. The acetal carbon atom (>C(OEt)₂) shows a characteristic resonance in the range of 100-110 ppm. The methylene carbons of the ethoxy groups are found around 60-65 ppm, while their methyl carbons appear at approximately 15 ppm. The carbons of the isononyl chain would be observed in the 10-40 ppm range. The absence of a signal in the aldehyde region (190-200 ppm) confirms the complete conversion of the starting isononanal. Detailed analysis of 2D NMR spectra, such as COSY and HMBC, can be used to definitively assign all proton and carbon signals and confirm the regiochemistry of the molecule. researchgate.netresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,1-Diethoxyisononane

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Acetal Proton (-C H(OEt)₂) | 4.3 - 4.6 (triplet) | 100 - 110 |

| Ethoxy Methylene (-O-C H₂-CH₃) | 3.4 - 3.7 (quartet) | 60 - 65 |

| Ethoxy Methyl (-O-CH₂-C H₃) | 1.1 - 1.3 (triplet) | ~15 |

| Isononyl Chain | 0.8 - 1.6 (complex multiplets) | 10 - 40 |

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential tool for assessing the purity of 1,1-diethoxyisononane and analyzing the composition of the reaction mixture. researchgate.net The GC component separates volatile compounds based on their boiling points and interactions with the stationary phase of the column. This allows for the separation of the 1,1-diethoxyisononane product from unreacted starting materials like isononanal and ethanol (B145695), as well as any byproducts formed during the reaction. botanyjournals.comnih.gov

Following separation by GC, the mass spectrometer fragments the eluted molecules and detects the resulting ions based on their mass-to-charge ratio. The fragmentation pattern serves as a molecular fingerprint, enabling positive identification. For 1,1-diethoxyisononane, the mass spectrum would not typically show a strong molecular ion peak (M⁺) due to its instability. However, characteristic fragmentation patterns for acetals would be observed, including the loss of an ethoxy group (-OC₂H₅) to form a stable oxonium ion [M-45]⁺, which is often the base peak. Further fragmentation could involve the loss of an ethylene (B1197577) molecule from the ethoxy group or cleavage within the isononyl chain.

Table 2: Hypothetical GC-MS Data for an Acetalization Reaction Mixture

| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Identification |

| Ethanol | 2.1 | 46, 45, 31 | Starting Material |

| Isononanal | 8.5 | 142, 124, 99, 71, 57, 43 | Starting Material |

| 1,1-Diethoxyisononane | 12.3 | 171 [M-45]⁺, 143, 115, 87 | Product |

| Byproduct X | 10.8 | Varies | Unknown Impurity |

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule and are particularly useful for monitoring the progress of the acetalization reaction. optica.org The key transformation is the conversion of the aldehyde carbonyl group (C=O) into the acetal group (C-O-C).

In the IR spectrum of the starting material, isononanal, a strong, sharp absorption band would be present in the region of 1720-1740 cm⁻¹ corresponding to the C=O stretching vibration. As the reaction proceeds to form 1,1-diethoxyisononane, this carbonyl peak will diminish and eventually disappear upon completion. Concurrently, a series of strong C-O stretching bands characteristic of the acetal linkage will appear in the fingerprint region, typically between 1050 and 1200 cm⁻¹. researchgate.netrsc.orgpageplace.de The presence of these strong C-O bands and the absence of the C=O band are clear indicators of successful acetal formation. C-H stretching and bending vibrations from the alkyl chains will also be present in both the reactant and product spectra.

Table 3: Key Infrared Absorption Frequencies for Monitoring Acetalization

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Significance |

| Aldehyde (C=O) | Stretch | 1720 - 1740 | Disappears as reaction proceeds |

| Acetal (C-O-C) | Stretch | 1050 - 1200 (multiple strong bands) | Appears as product is formed |

| Alkyl (C-H) | Stretch | 2850 - 3000 | Present in both reactant and product |

Chromatographic Techniques for Separation and Quantification of Reaction Mixtures

Chromatography is vital not only for analysis but also for the physical separation and purification of 1,1-diethoxyisononane from the crude reaction mixture. acs.org It also provides the basis for accurate quantitative analysis of reaction outcomes.

The isolation of high-purity 1,1-diethoxyisononane from unreacted starting materials, catalysts, and byproducts is typically achieved using column chromatography. Given the relatively nonpolar nature of the acetal, normal-phase chromatography using silica (B1680970) gel as the stationary phase is a common approach.

Method development begins with Thin-Layer Chromatography (TLC) to screen for an appropriate mobile phase (eluent). A series of solvent systems with varying polarity, such as mixtures of hexane (B92381) and ethyl acetate (B1210297), are tested to find conditions that provide good separation between the product spot and impurities. The ideal eluent system will result in the product having a Retention Factor (Rf) of approximately 0.3-0.4, with clear separation from other components.

Once an effective solvent system is identified via TLC, it is adapted for preparative column chromatography. The crude reaction mixture is loaded onto a silica gel column and eluted with the chosen solvent system. Fractions are collected and analyzed by TLC or GC-MS to identify those containing the pure product. These pure fractions are then combined, and the solvent is removed under reduced pressure to yield purified 1,1-diethoxyisononane.

Table 4: Example of Method Development for Chromatographic Purification

| Step | Technique | Procedure | Objective |

| 1. Eluent Screening | Thin-Layer Chromatography (TLC) | Test various hexane/ethyl acetate ratios (e.g., 99:1, 95:5, 90:10). | Achieve Rf ≈ 0.3-0.4 for the product with good separation. |

| 2. Scale-Up | Column Chromatography | Pack a glass column with silica gel, load crude material, elute with the optimized solvent system. | Separate gram-scale quantities of the product. |

| 3. Fraction Analysis | TLC and/or GC-MS | Spot each collected fraction on a TLC plate or inject an aliquot into the GC-MS. | Identify fractions containing the pure desired compound. |

| 4. Isolation | Rotary Evaporation | Combine pure fractions and remove the solvent under vacuum. | Obtain the final, high-purity 1,1-diethoxyisononane. |

Quantitative analysis is crucial for optimizing reaction conditions such as temperature, catalyst loading, and reaction time. researchgate.net Gas Chromatography (GC) is the preferred method for determining the conversion of the limiting reactant (typically isononanal) and the selectivity for the 1,1-diethoxyisononane product. mdpi.com

To perform quantitative analysis, a known amount of an internal standard—a non-reactive compound not present in the reaction mixture—is added to an aliquot of the crude reaction mixture before GC analysis. The peak areas of the starting material, product, and internal standard are then determined from the chromatogram. By comparing the peak area of the remaining starting material to its initial amount (relative to the internal standard), the conversion can be calculated.

Conversion (%) = [(Initial moles of reactant - Final moles of reactant) / Initial moles of reactant] x 100

Selectivity measures how efficiently the converted reactant is transformed into the desired product. It is calculated by comparing the amount of product formed to the amount of reactant consumed.

Selectivity (%) = [Moles of product formed / (Initial moles of reactant - Final moles of reactant)] x 100

This data allows for the systematic optimization of the acetalization process to maximize yield and minimize byproduct formation. acs.org

Elucidation of Reaction Mechanisms Through Kinetic and Isotopic Labeling Studies

The transformation of 1,1-diethoxyisononane, like other acetals, is predominantly characterized by its acid-catalyzed formation and hydrolysis. Understanding the intricate mechanisms of these reactions is crucial for controlling their outcomes. Kinetic and isotopic labeling studies provide profound insights into the sequence of events at a molecular level, helping to identify rate-limiting steps and the nature of transient intermediates.

Investigation of Rate-Determining Steps in Acetal Formation and Hydrolysis

The acid-catalyzed hydrolysis of acetals is a reversible process, and the principles governing it are well-established in organic chemistry. chemistrysteps.comorganicchemistrytutor.com For a long-chain acetal such as 1,1-diethoxyisononane, the mechanism involves a series of protonation and loss of alcohol steps.

Acetal Hydrolysis: The reaction is initiated by the protonation of one of the ethoxy groups by an acid catalyst. This conversion of a poor leaving group (alkoxide) into a good one (alcohol) is a rapid equilibrium step. The subsequent cleavage of the carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion and an ethanol molecule is widely considered the rate-determining step in the hydrolysis of many acetals. masterorganicchemistry.comresearchgate.net This is followed by the nucleophilic attack of water on the carbocation, and subsequent deprotonation to yield a hemiacetal. The process repeats with the second ethoxy group to ultimately yield isononanal and another molecule of ethanol.

The general mechanism is as follows:

Protonation of an ether oxygen.

Elimination of alcohol to form a resonance-stabilized oxocarbenium ion (rate-determining). researchgate.net

Addition of water as a nucleophile.

Deprotonation to form a hemiacetal.

Protonation of the second ether oxygen.

Elimination of a second alcohol molecule to form a protonated aldehyde.

Deprotonation to yield the final aldehyde.

Acetal Formation: The formation is the microscopic reverse of hydrolysis. It begins with the protonation of the carbonyl oxygen of isononanal, followed by nucleophilic attack by an ethanol molecule to form a hemiacetal. libretexts.org Subsequent protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule, generates the critical oxocarbenium ion. This step is often the rate-determining step for acetal formation. masterorganicchemistry.com A second ethanol molecule then attacks the carbocation, and a final deprotonation step yields 1,1-diethoxyisononane. To drive the equilibrium toward the acetal, water is typically removed from the reaction mixture. libretexts.org

Kinetic isotope effect (KIE) studies, often involving the replacement of hydrogen with deuterium (B1214612) at specific positions, can further elucidate these steps. nih.gov For example, a significant solvent isotope effect (kH₂O/kD₂O) would be expected if proton transfer is involved in the rate-determining step. However, for many acetal hydrolyses, the formation of the carbocation is the slow step, which is consistent with the observed relationship between the rate of hydrolysis and the acidity of the solvent. masterorganicchemistry.comresearchgate.net

Table 5.3.1-1: Rate-Determining Steps in Acetal Transformations

| Reaction | Rate-Determining Step | Key Factors Influencing Rate |

| Acetal Formation | Elimination of water from the protonated hemiacetal to form the oxocarbenium ion. | Acid concentration, removal of water, steric hindrance of the aldehyde/ketone. |

| Acetal Hydrolysis | Cleavage of the C-O bond in the protonated acetal to form the oxocarbenium ion. | Acid concentration (Hammett acidity), stability of the forming carbocation, steric effects. masterorganicchemistry.comnih.gov |

Role of Intermediates (e.g., Oxocarbenium Ions) in Acetal Reactivity

The central intermediate governing the reactivity of 1,1-diethoxyisononane in both its formation and hydrolysis is the oxocarbenium ion (also known as a carboxonium ion). researchgate.netnih.gov This species is a carbocation that is stabilized by resonance with the adjacent oxygen atom, which significantly lowers its energy compared to a simple secondary carbocation.

The structure of the isononanal-derived oxocarbenium ion involves a positive charge delocalized between the carbon and oxygen atoms. This delocalization is key to its stability and dictates its subsequent reactions. The electrophilic carbon is susceptible to attack by nucleophiles like water or alcohol. chemistrysteps.com

The stability of this oxocarbenium ion intermediate directly influences the reaction rate. Factors that stabilize this intermediate will accelerate both the forward (hydrolysis) and reverse (formation) reactions. For 1,1-diethoxyisononane, the long, branched isononyl group can exert steric and electronic effects on the stability of the intermediate. While the alkyl group is generally electron-donating, which helps stabilize the positive charge, significant steric hindrance around the reaction center could potentially affect the rate of nucleophilic attack. The electrostatic effects of nearby functional groups can also play a significant role in stabilizing the developing positive charge in the transition state leading to the oxocarbenium ion. nih.gov

Table 5.3.2-1: Properties of the Oxocarbenium Ion Intermediate

| Property | Description | Consequence for Reactivity |

| Structure | Planar, sp²-hybridized carbon with a delocalized positive charge over carbon and oxygen. | Allows for nucleophilic attack from either face, although steric hindrance from the isononyl group may favor one trajectory. |

| Stability | Stabilized by resonance from the adjacent oxygen atom and inductive effects from alkyl groups. nih.gov | Lowers the activation energy for its formation, making it a key, albeit transient, intermediate in the reaction pathway. |

| Reactivity | Highly electrophilic carbon atom. | Readily attacked by weak nucleophiles such as water and alcohols to complete the hydrolysis or formation process. chemistrysteps.com |

Computational Chemistry Approaches to Acetal Reactivity and Stability

Computational chemistry provides powerful tools to investigate the transformations of 1,1-diethoxyisononane at an atomic level, complementing experimental studies by offering detailed energetic and structural information about transient species like transition states and intermediates.

Density Functional Theory (DFT) Calculations for Transition State Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. scielo.br It is widely employed to map out the potential energy surface of a reaction, allowing for the precise location and characterization of reactants, products, intermediates, and, most importantly, transition states. researchgate.netyoutube.com

For the hydrolysis of 1,1-diethoxyisononane, DFT calculations can be used to model the transition state associated with the rate-determining step: the cleavage of the C-O bond to form the oxocarbenium ion. By calculating the energy of this transition state relative to the protonated acetal, the activation energy barrier for the reaction can be determined. scielo.br These calculations can rationalize experimentally observed reaction rates and provide insights into how structural modifications—such as the branched isononyl group—affect this barrier. DFT can elucidate the geometric and electronic features of the transition state, for instance, by showing the extent of bond breaking and bond forming at the peak of the energy profile. researchgate.net

Table 5.4.1-1: Application of DFT in Acetal Hydrolysis Analysis

| Computational Target | Information Obtained | Significance |

| Reactant/Product Geometries | Optimized molecular structures and energies. | Provides baseline energies for calculating reaction thermodynamics. |

| Transition State (TS) Geometry | Structure of the highest energy point along the reaction coordinate. | Reveals the molecular configuration during the key bond-breaking/forming event. youtube.com |

| Activation Energy (ΔG‡) | Energy difference between the transition state and the reactant. | Allows for theoretical prediction of reaction rates and comparison with experimental kinetics. |

| Vibrational Frequencies | Calculation of molecular vibrations. | Confirms a structure as a true minimum (no imaginary frequencies) or a first-order saddle point/transition state (one imaginary frequency). scielo.br |

Molecular Dynamics Simulations of Acetal-Catalyst Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. sciencepublishinggroup.com Unlike static DFT calculations, MD provides a dynamic picture of the system, which is invaluable for understanding the role of the solvent and the interactions between the substrate (1,1-diethoxyisononane) and the catalyst (e.g., a hydronium ion in aqueous acid). mdpi.com

MD simulations can model the solvation shell around the acetal and track the approach of a catalyst. They can elucidate how the catalyst interacts with one of the ethoxy oxygen atoms, the conformational changes the acetal undergoes prior to reaction, and the role of solvent molecules in stabilizing charged intermediates. frontiersin.org For heterogeneous catalysis, MD can simulate the interaction of the acetal with a solid acid catalyst surface, identifying preferred binding sites and orientations that precede the chemical transformation. sciencepublishinggroup.comsciopen.com These simulations provide insights into the dynamic processes that are averaged out in experimental measurements.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictability

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of molecules and their properties, such as reactivity or stability. nih.gov A QSAR model for acetal stability would allow for the prediction of hydrolysis rates for new acetals without the need for experimental measurement.

To build a QSAR model for a series of acetals including 1,1-diethoxyisononane, a dataset of acetals with experimentally determined hydrolysis rates would be compiled. For each molecule, a set of numerical descriptors representing its structural, electronic, and steric properties would be calculated. These descriptors could include parameters like molecular weight, logP, steric hindrance indices, and quantum chemically-calculated values like partial atomic charges or energies of frontier molecular orbitals. rsc.orgresearchgate.net

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a mathematical equation linking these descriptors to the observed reactivity. researchgate.net The resulting model, once validated, could predict the relative stability of 1,1-diethoxyisononane and other similar acetals, aiding in the design of molecules with desired properties.

Table 5.4.3-1: Components of a QSAR Model for Acetal Stability

| Component | Description | Example for 1,1-Diethoxyisononane |

| Activity Data | The dependent variable to be predicted. | Experimentally measured rate constant (k) for acid-catalyzed hydrolysis. |

| Structural Descriptors | Independent variables calculated from the molecular structure. | Steric parameters (e.g., Taft's Es), electronic parameters (e.g., Hammett constants for substituted analogues), topological indices. |

| Mathematical Model | The equation relating descriptors to activity. | A linear equation of the form: log(k) = c₀ + c₁·(descriptor₁) + c₂·(descriptor₂) + ... |

| Validation | Statistical tests to ensure the model's predictive power. | Cross-validation, prediction for an external test set of molecules. researchgate.net |

Future Research Directions and Emerging Paradigms in 1,1 Diethoxyisononane Chemistry

Innovations in Catalyst Development for Enhanced Selectivity and Sustainability

The synthesis of acetals, including 1,1-diethoxyisononane, has traditionally relied on acid catalysts. However, modern chemical synthesis places a strong emphasis on sustainability, efficiency, and the reusability of materials. alliedacademies.org Innovations in catalysis are therefore central to advancing the industrial viability and environmental footprint of branched acetal (B89532) production. alliedacademies.orgmdpi.com

A significant push in industrial chemistry is the development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused over multiple cycles, reducing waste and operational costs. researchgate.netua.es Traditional homogeneous acid catalysts often require tedious work-up procedures and can contribute to corrosion and environmental pollution. mdpi.com To overcome these issues, research is focused on solid acid catalysts.

Recent advancements include the use of structured materials that offer high stability and durability, prolonging catalyst lifespan. alliedacademies.org Materials such as metal-organic frameworks (MOFs) have been explored as reusable solid acid catalysts for acetalization, with some demonstrating the ability to be reused over ten times without a significant loss of activity. researchgate.net Another promising avenue is the immobilization of catalysts on magnetic nanoparticles, which allows for simple magnetic separation of the catalyst from the product stream. ua.es These approaches not only align with the principles of green chemistry but also enhance process economics by simplifying downstream processing. alliedacademies.org

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign alternative to traditional chemical methods. nih.gov Enzymes operate under mild conditions, reducing energy consumption and minimizing the formation of unwanted byproducts. mdpi.com While biocatalytic methods for the synthesis of esters are well-established, their application to the formation of branched acetals like 1,1-diethoxyisononane is an emerging field. mdpi.com

A primary challenge in the biocatalytic synthesis of branched compounds is the steric hindrance imposed by the branched-chain substrate, which can limit access to the enzyme's active site. mdpi.com Research into enzyme engineering and the discovery of novel enzymes with tailored active sites is crucial to overcoming this limitation. Lipases are a class of enzymes that have shown potential for catalyzing the synthesis of a wide variety of esters and could be explored for acetal synthesis. mdpi.com Furthermore, tandem biocatalytic reactions, where multiple enzymatic steps are combined in a single pot, could enable the efficient conversion of simple starting materials into complex branched acetals. acs.org

Exploration of Novel Reactivity Patterns and Synthetic Utilities for Branched Acetals

Beyond their role as protecting groups, branched acetals like 1,1-diethoxyisononane possess unique structural features that can be exploited in advanced organic synthesis. The branched isononyl group and the reactive acetal moiety offer opportunities for creating complex molecular structures and functional materials.

Domino reactions, also known as tandem or cascade reactions, are highly efficient synthetic strategies where multiple bond-forming events occur sequentially in a single operation without isolating intermediates. nih.govmdpi.comnih.gov This approach reduces waste, saves time, and simplifies the synthesis of complex molecules. beilstein-journals.org The 1,1-diethoxyisononane moiety can be envisioned as a key component in such reaction sequences.

The acetal group can serve as a "masked" aldehyde. Under specific conditions, such as in the presence of an acid catalyst, the acetal can be hydrolyzed in situ to release the corresponding aldehyde (isononanal). This transiently formed aldehyde can then participate in subsequent intramolecular or intermolecular reactions, such as aldol (B89426) condensations or Michael additions, to build molecular complexity. rsc.org This strategy allows for the controlled release of a reactive functional group, enabling transformations that might otherwise be difficult to achieve. nih.govbeilstein-journals.org

Supramolecular chemistry focuses on the study of chemical systems composed of multiple molecules bound together by non-covalent interactions. researchgate.net These interactions govern processes like molecular recognition and self-assembly. nih.gov The unique structure of 1,1-diethoxyisononane, with its bulky, branched, and nonpolar isononyl tail, makes it an interesting candidate for incorporation into supramolecular systems.

Branched structures can significantly influence the packing and organization of molecules in self-assembling systems. nih.gov For instance, the isononyl group could act as a lipophilic anchor in amphiphilic molecules designed to form micelles or vesicles. In host-guest chemistry, the branched alkyl chain could modulate the binding affinity and selectivity of a host molecule for a particular guest. researchgate.net Furthermore, acetal linkages are known to be sensitive to acidic conditions, a property that has been exploited in the design of "smart" materials and drug delivery systems where the disassembly of a supramolecular structure can be triggered by a change in pH. acs.org

Integration into Flow Chemistry and Automation for High-Throughput Research and Optimization

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, is revolutionizing chemical synthesis and manufacturing. durham.ac.uk This technology offers significant advantages in terms of safety, efficiency, and scalability. nih.gov The integration of 1,1-diethoxyisononane synthesis into automated flow systems represents a major leap forward for both research and production.

Flow reactors provide superior heat and mass transfer compared to batch reactors, allowing for more precise control over reaction conditions and often leading to higher yields and purities. durham.ac.uk This level of control is particularly advantageous for optimizing acetalization reactions, allowing for the rapid screening of catalysts, temperatures, and residence times to identify the most efficient conditions. acs.org For high-throughput research, automated flow systems can be used to quickly synthesize a library of different branched acetals for screening in various applications. The inherent safety benefits of flow chemistry, due to the small reaction volumes at any given time, also make it an attractive technology for industrial-scale production. nih.gov

Theoretical Advancements in Understanding Complex Acetal Behavior and Reactivity

The evolution of computational chemistry has opened new avenues for the in-depth understanding of complex molecular behaviors, and the study of acetals such as 1,1-diethoxyisononane is poised to benefit significantly from these advancements. Theoretical models provide a powerful lens through which the intricate details of reaction mechanisms, transition states, and the influence of the surrounding environment can be scrutinized at a level of detail that is often inaccessible through experimental methods alone. By applying quantum mechanics and molecular dynamics simulations, researchers can build a comprehensive, bottom-up understanding of the factors governing the reactivity and stability of 1,1-diethoxyisononane. This theoretical framework is crucial for designing novel synthetic routes, optimizing reaction conditions, and predicting the properties of new functional materials derived from this versatile chemical compound.

Predictive Modeling for Reaction Outcomes and Product Profiles

Predictive modeling, powered by machine learning and quantum chemical calculations, is set to revolutionize the way organic reactions are planned and executed. nih.govarocjournal.com For 1,1-diethoxyisononane, this approach can be leveraged to forecast the outcomes of various transformations, including hydrolysis, transacetalization, and reactions with nucleophiles. By constructing robust theoretical models, it is possible to anticipate the distribution of products under different catalytic conditions, temperatures, and reactant concentrations.

These predictive models are typically built upon a foundation of reaction templates and are further refined using machine learning algorithms trained on extensive datasets of known chemical transformations. nih.govarxiv.org In the context of 1,1-diethoxyisononane, a hypothetical model could be trained to recognize the subtle electronic and steric factors that influence its reactivity. For instance, the model could predict the regioselectivity of an acid-catalyzed reaction with a polyol, forecasting the statistical distribution of the resulting cyclic acetals.

A key aspect of this predictive capability lies in the accurate calculation of activation energies for competing reaction pathways. By employing density functional theory (DFT) or other high-level computational methods, the energy barriers for the formation of different products can be determined. This information is invaluable for identifying the most favorable reaction conditions to achieve a desired outcome.

To illustrate the potential of predictive modeling, consider the acid-catalyzed reaction of 1,1-diethoxyisononane with a diol, which could lead to a mixture of products. A predictive model would assess the energetic favorability of each potential product, providing a quantitative prediction of the product profile.

| Potential Product | Predicted Yield (%) | Computational Method |

| Cyclic Acetal A | 75 | DFT (B3LYP/6-31G) |

| Cyclic Acetal B | 20 | DFT (B3LYP/6-31G) |

| Other Byproducts | 5 | DFT (B3LYP/6-31G*) |

This table presents hypothetical data for illustrative purposes.

The development of such predictive tools will not only accelerate the discovery of new reactions and materials but also minimize the experimental effort required for process optimization. By providing a virtual laboratory for exploring the chemical space around 1,1-diethoxyisononane, these models will empower chemists to design more efficient and selective synthetic strategies.

Elucidation of Solvent Effects and Microenvironment on Acetal Chemistry

The role of the solvent in chemical reactions is far from passive; it can significantly influence reaction rates, selectivities, and even the stability of intermediates and transition states. researchgate.net In the case of 1,1-diethoxyisononane, understanding the intricate interplay between the acetal and its surrounding solvent molecules is paramount for controlling its reactivity. Theoretical models, particularly those that combine quantum mechanics with molecular mechanics (QM/MM) or employ polarizable continuum models (PCM), are instrumental in dissecting these complex solvent effects. miami.eduresearchgate.net

These computational approaches allow for the investigation of how different solvent properties, such as polarity, hydrogen bonding capacity, and viscosity, impact the reaction profile. For example, in the acid-catalyzed hydrolysis of 1,1-diethoxyisononane, the solvent can stabilize the charged intermediates and transition states, thereby lowering the activation energy and accelerating the reaction. nih.govacs.org A theoretical study could quantify this effect by calculating the reaction rate constants in various solvents.

| Solvent | Dielectric Constant | Calculated Relative Rate Constant (k_rel) |

| Dichloromethane | 8.93 | 1.0 |

| Tetrahydrofuran | 7.52 | 5.2 |

| Acetonitrile | 37.5 | 15.8 |

| Water | 80.1 | 120.4 |

This table presents hypothetical data based on general principles of solvent effects on acetal hydrolysis.

Beyond bulk solvent effects, the microenvironment, especially in the context of enzymatic catalysis or reactions occurring at interfaces, can exert a profound influence on the chemistry of 1,1-diethoxyisononane. Theoretical models can simulate these confined environments, providing insights into how specific intermolecular interactions, such as hydrogen bonds or van der Waals forces, can alter the reactivity of the acetal. For instance, the active site of an enzyme could be modeled to understand how it selectively catalyzes a particular transformation of 1,1-diethoxyisononane.

By elucidating the role of the solvent and microenvironment, theoretical studies can guide the selection of optimal reaction media and the design of catalytic systems with enhanced performance. This fundamental understanding is critical for transitioning the chemistry of 1,1-diethoxyisononane from the laboratory to industrial applications where control over reaction outcomes is essential.

Q & A

Q. How can Gas Chromatography-Mass Spectrometry (GC/MS) be optimized for the identification of Isononane, 1,1-diethoxy- in complex matrices?

Methodological Answer: To ensure accurate identification, use polar stationary-phase columns (e.g., Agilent J&W DB-WAX Ultra Inert) to enhance separation of polar acetals like Isononane, 1,1-diethoxy- . Retention indices (AI: 1380, KI: 1381) and mass spectral libraries (e.g., Adams’ Identification of Essential Oil Components) should be cross-referenced to distinguish it from co-eluting compounds such as 2,6-nonadiene diethyl acetal isomers . Calibration with authentic standards is critical for quantification.

Q. What synthetic routes are effective for laboratory-scale preparation of Isononane, 1,1-diethoxy-?

Methodological Answer: The compound is synthesized via acid-catalyzed acetal formation between nonanal and ethanol using triethyl orthoformate as a dehydrating agent . Reaction conditions (e.g., temperature, catalyst concentration) must be optimized to minimize side products like 3-chloropropionaldehyde diethyl acetal. Purity can be verified via GC/MS and compared to NIST reference data (CAS 54815-13-3) .

Advanced Research Questions

Q. How can co-elution challenges with structurally similar acetals in GC analysis be resolved?

Methodological Answer: Co-elution issues, such as overlap with (E)- or (Z)-isomers of nonadiene diethyl acetals, require multidimensional chromatography (e.g., heart-cutting GC-GC) or tandem MS for fragmentation pattern differentiation . Temperature-programmed retention indices (e.g., AI 1090–1474) from Adams’ database can guide method development . Ultra-inert columns reduce peak tailing, improving resolution .

Q. What experimental approaches address discrepancies in reported retention indices across GC databases?

Methodological Answer: Discrepancies often arise from column aging or variations in carrier gas flow rates. Researchers should validate retention indices (AI/KI) using internal standards (e.g., n-alkanes) under consistent conditions . Collaborative inter-laboratory studies using standardized protocols (e.g., Bedoukian-sourced reference materials) improve data harmonization .

Q. How does solvent polarity influence the stability of Isononane, 1,1-diethoxy- during extraction?

Methodological Answer: Acetals are prone to hydrolysis under acidic/basic conditions. Stability studies should monitor degradation via GC/MS in solvents of varying polarity (logP = 4.588 predicts higher stability in non-polar solvents like hexane) . Accelerated stability testing (e.g., 40°C/75% RH) coupled with kinetic modeling can predict shelf-life in extraction workflows .